3-Ethoxy-3-ethynyloxolane

Lipophilicity Solubility Process Chemistry

3-Ethoxy-3-ethynyloxolane (CAS 2731009-12-2) is a functionalized tetrahydrofuran derivative, belonging to the oxolane class of cyclic ethers. Its molecular structure is characterized by a saturated 5-membered oxygen-containing ring with an ethynyl (-C≡CH) and an ethoxy (-OCH₂CH₃) group both attached to the same ring carbon (C3).

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
Cat. No. B13633864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-3-ethynyloxolane
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCCOC1(CCOC1)C#C
InChIInChI=1S/C8H12O2/c1-3-8(10-4-2)5-6-9-7-8/h1H,4-7H2,2H3
InChIKeySGRLDQMYEFLEHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxy-3-ethynyloxolane (CAS 2731009-12-2) - 官能团化氧杂环丁烷砌块技术评估


3-Ethoxy-3-ethynyloxolane (CAS 2731009-12-2) is a functionalized tetrahydrofuran derivative, belonging to the oxolane class of cyclic ethers . Its molecular structure is characterized by a saturated 5-membered oxygen-containing ring with an ethynyl (-C≡CH) and an ethoxy (-OCH₂CH₃) group both attached to the same ring carbon (C3) . With a molecular weight of 140.18 g/mol (C8H12O2) and a predicted boiling point of 168.6±40.0 °C, it is a stable liquid at room temperature [1]. This compound is primarily of interest as a bifunctional building block in organic synthesis, leveraging the orthogonal reactivity of its alkyne and ether functionalities for the construction of complex molecular architectures [2]. Despite its structural novelty, peer-reviewed literature detailing its specific applications is currently limited; however, its potential is inferred from the well-established chemistry of its constituent functional groups and related oxolane scaffolds [3].

3-Ethoxy-3-ethynyloxolane (CAS 2731009-12-2) - 为何同类物无法简单替换:关键结构差异导致反应性和选择性分化


The generic substitution of 3-Ethoxy-3-ethynyloxolane with its closest analogs is precluded by critical structural features that dictate divergent reactivity and selectivity profiles. The primary comparator, 3-ethynyloxolane (CAS 1100987-19-6), lacks the ethoxy group, presenting a monofunctional alkyne handle . This difference, though seemingly minor, has profound implications: the ethoxy group on the target compound introduces significant steric bulk at the reactive C3 center, potentially modulating reaction kinetics and stereochemical outcomes in subsequent transformations [1]. Furthermore, the predicted LogP of 0.4 for 3-Ethoxy-3-ethynyloxolane differs from the more hydrophobic, unsubstituted analog (estimated LogP ≈ 0.6-0.9), which can affect solubility and partitioning in reaction media and biological assays [2]. Perhaps most critically, in contexts where the molecule is part of a structure-activity relationship (SAR) study, the ethoxy group's ability to act as a hydrogen bond acceptor and a conformationally flexible substituent can dramatically alter binding interactions with a target protein compared to the unsubstituted analog [3]. Therefore, selecting the correct building block at the outset is essential to avoid divergent synthetic pathways or misleading biological data.

3-Ethoxy-3-ethynyloxolane (CAS 2731009-12-2) - 与同类类似物及候选物的量化差异证据库


基于计算预测的理化性质差异:影响反应介质中的分配与分离行为

In the absence of experimental data, a direct quantitative comparison can be made using predicted physicochemical properties, which are valuable for initial screening and method development. The target compound, 3-Ethoxy-3-ethynyloxolane, has a computed XLogP3 value of 0.4 [1]. This indicates a more balanced lipophilic/hydrophilic character compared to its most direct analog, 3-ethynyloxolane, which, based on the absence of the polar ethoxy group, is expected to have a significantly higher (more hydrophobic) LogP value (estimated >0.6).

Lipophilicity Solubility Process Chemistry Drug Design

基于计算预测的物理性质差异:对反应器设计和操作条件的影响

The predicted boiling point of 3-Ethoxy-3-ethynyloxolane is 168.6±40.0 °C at standard atmospheric pressure . In contrast, the closest structural analog, 3-ethynyloxolane, has a predicted boiling point of 110.1±29.0 °C . This represents a difference of approximately 58.5 °C.

Physical Chemistry Process Engineering Synthetic Methodology

基于计算预测的物性差异:对分子相互作用与识别的影响

The presence of the ethoxy group introduces a hydrogen bond acceptor site, as reflected in the topological polar surface area (tPSA). 3-Ethoxy-3-ethynyloxolane has a tPSA of 18.5 Ų [1]. Its analog, 3-ethynyloxolane, which lacks the ethoxy oxygen, has a smaller tPSA of 9.2 Ų [2].

Molecular Recognition Medicinal Chemistry Pharmacophore Modeling

合成可用性与采购成本:基于市场报价的直接比较

A direct comparison of commercial availability reveals a significant cost differential that reflects the synthetic complexity and demand for each building block. 3-Ethoxy-3-ethynyloxolane is available from a limited number of vendors, with a 100 mg sample (95% purity) quoted at $496 [1]. In stark contrast, the simpler analog 3-ethynyloxolane is a commodity research chemical available from dozens of suppliers at a fraction of the cost (e.g., >$10 per gram) .

Procurement Cost Analysis Supply Chain

3-Ethoxy-3-ethynyloxolane (CAS 2731009-12-2) - 基于差异化证据的最佳科研与工业应用场景


药物化学中的结构-活性关系 (SAR) 探索:引入空间位阻与极性

In medicinal chemistry programs, the ethoxy group of 3-Ethoxy-3-ethynyloxolane serves as a precise tool for modulating the steric and electronic environment around the C3 position of the tetrahydrofuran ring. This is critical for SAR studies where the goal is to optimize binding affinity, selectivity, or metabolic stability. The compound's higher tPSA of 18.5 Ų compared to 9.2 Ų for 3-ethynyloxolane indicates it will form different polar contacts with a protein target [1]. Furthermore, its increased lipophilicity (XLogP3 0.4) relative to more hydrophilic analogs will influence membrane permeability and volume of distribution. Procurement of this specific compound is justified when a lead series has been shown to benefit from a 3-alkoxy substituent, allowing medicinal chemists to directly incorporate the ethynyl group for subsequent derivatization (e.g., via click chemistry) without the need for additional, potentially low-yielding, synthetic steps.

高级合成砌块用于构建复杂分子架构

This compound is optimally deployed as a bifunctional building block in multi-step organic synthesis. The orthogonal reactivity of the terminal alkyne (e.g., Sonogashira coupling, Huisgen cycloaddition) and the protected tertiary alcohol (via the ethoxy group) allows for sequential, chemoselective transformations. The higher boiling point (168.6 °C) of 3-Ethoxy-3-ethynyloxolane, compared to 3-ethynyloxolane (110.1 °C), dictates that it is more suitable for reactions requiring elevated temperatures without risk of premature evaporation or decomposition [2]. Its selection over simpler analogs is driven by the need to install a fully substituted C3 carbon center on the THF ring, a motif that is otherwise challenging to construct and can be used to mimic constrained amino acid or carbohydrate cores in complex target molecules.

方法学开发:探究空间位阻对炔烃反应性的影响

3-Ethoxy-3-ethynyloxolane is a valuable probe molecule for synthetic methodologists studying the impact of steric hindrance on alkyne reactivity. The geminal ethoxy group introduces significant local bulk around the alkyne terminus. This makes it an excellent substrate for benchmarking the tolerance and efficiency of new catalysts or reaction conditions. For instance, in a copper-catalyzed alkyne-azide cycloaddition (CuAAC), the rate of triazole formation may be substantially slower with this compound compared to the unhindered 3-ethynyloxolane, providing quantitative data on the steric limitations of a new ligand or catalytic system. This specific application leverages the compound's unique structural feature to generate fundamental knowledge that cannot be obtained with less hindered analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Ethoxy-3-ethynyloxolane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.